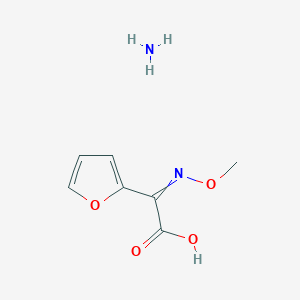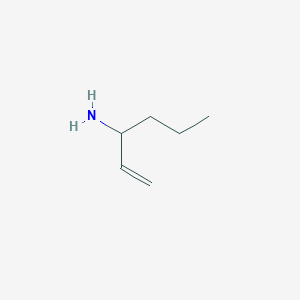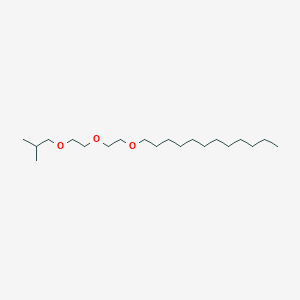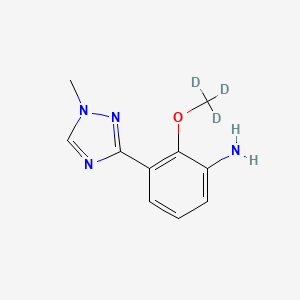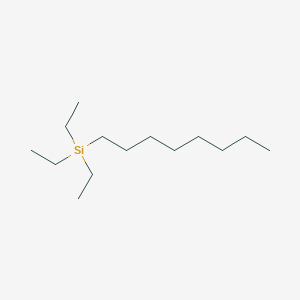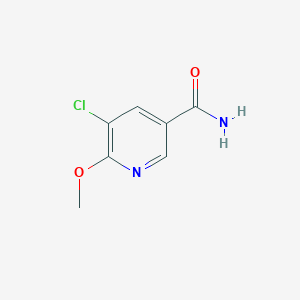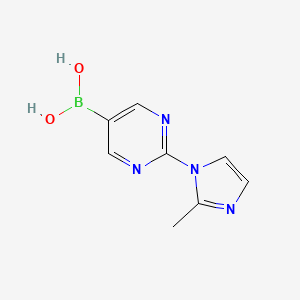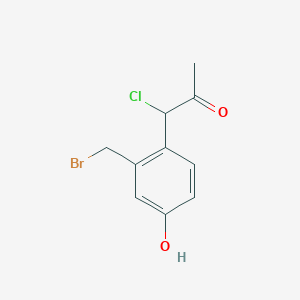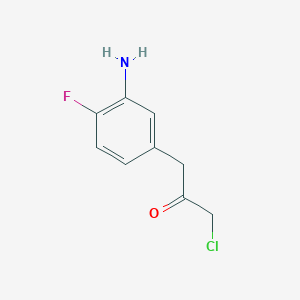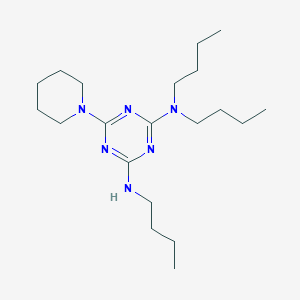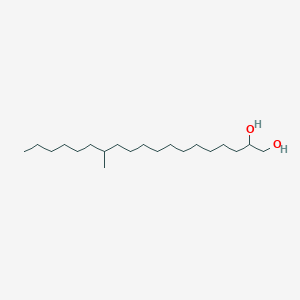
13-Methylnonadecane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methylnonadecane-1,2-diol is an organic compound with the molecular formula C20H42O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is notable for its long carbon chain and the presence of a methyl group at the 13th position, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonadecane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 13-methylnonadecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated compounds. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions: 13-Methylnonadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in an inert atmosphere.
Substitution: SOCl2 or PBr3 under reflux conditions.
Major Products Formed:
Oxidation: Formation of 13-methylnonadecanone or 13-methylnonadecanoic acid.
Reduction: Formation of 13-methylnonadecane.
Substitution: Formation of 13-methylnonadecane-1,2-dichloride or 13-methylnonadecane-1,2-dibromide.
科学研究应用
13-Methylnonadecane-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 13-Methylnonadecane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability. The long carbon chain and methyl group contribute to its hydrophobic properties, which can impact its solubility and distribution in different environments.
相似化合物的比较
1,2-Nonadecanediol: Similar structure but lacks the methyl group at the 13th position.
13-Methyl-1,2-octadecanediol: Similar structure but with a shorter carbon chain.
13-Methyl-1,2-eicosanediol: Similar structure but with a longer carbon chain.
Uniqueness: 13-Methylnonadecane-1,2-diol is unique due to the presence of the methyl group at the 13th position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
101489-30-9 |
|---|---|
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
13-methylnonadecane-1,2-diol |
InChI |
InChI=1S/C20H42O2/c1-3-4-5-12-15-19(2)16-13-10-8-6-7-9-11-14-17-20(22)18-21/h19-22H,3-18H2,1-2H3 |
InChI 键 |
RZTUZBQLMLKAGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)CCCCCCCCCCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


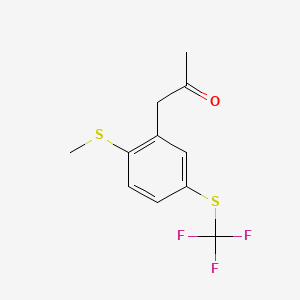
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)


